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Compound of Interest

Compound Name:
6-Chloropyridine-2-sulfonyl

fluoride

CAS No.: 2229182-48-1

Cat. No.: B2902829 Get Quote

Executive Summary
6-Chloropyridine-2-sulfonyl fluoride is a heteroaromatic covalent warhead belonging to the

Sulfur-Fluoride Exchange (SuFEx) class of "click" chemistry reagents.[1] Unlike traditional

electrophiles (e.g., acrylamides, sulfonyl chlorides), this compound exhibits a unique "stability-

reactivity" paradox: it is highly stable in aqueous physiological buffers yet reacts rapidly and

specifically with nucleophilic amino acid side chains (Tyrosine, Lysine, Histidine, Serine) upon

specific protein binding events.

Its primary application lies in Covalent Fragment-Based Drug Discovery (FBDD) and Activity-

Based Protein Profiling (ABPP), where the 6-chloropyridine core provides a distinct steric and

electronic profile that tunes the electrophilicity of the sulfonyl fluoride group.

Chemical Mechanism of Action
The core mechanism is a nucleophilic substitution at the hexavalent sulfur atom (

).

The SuFEx Paradigm
The sulfonyl fluoride (
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) bond is thermodynamically stable (Bond Dissociation Energy

kcal/mol) and resistant to reduction and hydrolysis. However, it becomes highly reactive under
two specific conditions:

Proximity-Induced Reactivity: When the scaffold binds to a protein pocket, the local

concentration of the warhead relative to a nucleophile increases effectively.

Environmental Activation: The local protein microenvironment (e.g., an oxyanion hole or H-

bonding network) stabilizes the fluoride leaving group.

Electronic Tuning by the Scaffold
The reactivity of the sulfonyl fluoride is modulated by the attached ring system:

Pyridine Ring (Inductive Effect): The nitrogen atom in the pyridine ring is electron-

withdrawing, pulling electron density away from the sulfur center. This makes the sulfur more

electrophilic (

) compared to a standard phenyl sulfonyl fluoride.

6-Chloro Substituent: The chlorine atom at the 6-position exerts a secondary electron-

withdrawing inductive effect (

), further enhancing electrophilicity. Additionally, it provides a lipophilic handle that can
engage in halogen bonding or fill hydrophobic sub-pockets, influencing the orientation of the
molecule within the binding site.

Reaction Pathway
The reaction proceeds via a concerted substitution or a short-lived pentacoordinate transition

state, resulting in the formation of a stable sulfonate (with O-nucleophiles) or sulfonamide (with

N-nucleophiles) bond and the release of a fluoride ion.
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Figure 1: Mechanism of SuFEx-mediated protein modification.[2] The reaction is driven by the

binding affinity of the 6-chloropyridine scaffold.

Protein Labeling & Selectivity
While often described as "Tyrosine-specific," 6-chloropyridine-2-sulfonyl fluoride can modify

multiple residues depending on the pH and local environment.
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Residue Nucleophile
Condition/Mechani
sm

Stability of Product

Tyrosine Phenol (-OH)

Preferred. Often

requires a basic

residue nearby to

deprotonate the

phenol (

).

High (Sulfonate ester).

Stable to hydrolysis.

[3]

Lysine Amine (-NH2)

Occurs in solvent-

exposed areas or

basic pockets.

High (Sulfonamide).

Very stable.

Histidine Imidazole

Less common;

requires specific

orientation.

Moderate. Can be

reversible under

specific conditions.

Serine Alcohol (-OH)

Rare for SFs unless

activated (e.g.,

catalytic serine in

proteases).

High.

Key Insight: Unlike sulfonyl chlorides, which react indiscriminately with solvent-exposed

nucleophiles and hydrolyze rapidly, 6-chloropyridine-2-sulfonyl fluoride is a "latent"

electrophile. It largely ignores water and only reacts when "parked" next to a nucleophile for a

sufficient duration (residence time).

Experimental Protocols
Covalent Fragment Screening (LC-MS/MS)
This workflow is used to identify if the 6-chloropyridine fragment binds to a target protein.

Reagents:

Target Protein (

in PBS, pH 7.4).
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6-Chloropyridine-2-sulfonyl fluoride (Stock: 100 mM in DMSO).

Control: Denatured protein or competitive inhibitor.

Protocol:

Incubation: Dilute the compound to

(10-fold excess) in the protein solution. Incubate at 25°C or 37°C for 1–4 hours.

Quenching: Unlike other reactions, quenching is often unnecessary due to slow hydrolysis,

but excess reagent can be removed via Zeba spin columns or dialysis.

Digestion: Add Trypsin/LysC (1:50 ratio) and incubate overnight.

Analysis: Analyze peptides via LC-MS/MS.

Data Processing: Search for a mass shift of +175.59 Da (Molecular Weight of fragment

minus Fluoride:

Da, minus H if displacing H... Correction: The added mass is the entire sulfonyl-pyridine
group minus the fluoride.

Formula added:

Exact Mass Addition: +175.96 Da.

Synthesis of the Reagent
If synthesis is required (e.g., for SAR studies):

Starting Material: 6-Chloro-2-mercaptopyridine or 6-chloropyridine-2-sulfonyl chloride.

Fluorination: React the sulfonyl chloride with saturated aqueous

in acetonitrile/water.

Purification: Extract with ethyl acetate. Sulfonyl fluorides are typically stable enough to be

purified on silica gel.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b2902829?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2902829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow Visualization: Activity-Based Protein
Profiling
This diagram illustrates how 6-chloropyridine-2-sulfonyl fluoride is used to map reactive

pockets in a proteome.
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Figure 2: Workflow for validating target engagement using sulfonyl fluoride probes.

Critical Technical Considerations
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Stability vs. Sulfonyl Chlorides[1][3][6][7]
Hydrolysis: Sulfonyl chlorides (

) hydrolyze in minutes in PBS. Sulfonyl fluorides (

) have a half-life of hours to days, allowing for long incubation times necessary for low-affinity
fragment screening.

Redox: The S-F bond cleavage is strictly heterolytic.[4][5] Unlike other halides, it does not

generate radical intermediates, making it compatible with cellular environments containing

glutathione.[4]

Safety[1]
Toxicity: While less volatile than some warheads, sulfonyl fluorides are covalent modifiers.

Handle with gloves and in a fume hood.

Incompatibility: Avoid strong reducing agents during storage, though they are generally

robust.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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